molecular formula C8H15N3OS B6625114 3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole

3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole

Cat. No.: B6625114
M. Wt: 201.29 g/mol
InChI Key: KXTQHCHQBVIFQC-UHFFFAOYSA-N
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Description

3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with ethoxymethylsulfanyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-ethyl-1,2,4-triazole-3-thiol with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethoxymethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethoxymethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets.

    Medicine: It is being investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The ethoxymethylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The triazole ring can also participate in hydrogen bonding and other interactions with molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-ethyl-1,2,4-triazole: Lacks the ethoxymethylsulfanyl group, resulting in different chemical and biological properties.

    3-(Methylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of ethoxymethylsulfanyl.

    3-(Ethoxymethylsulfanyl)-4-methyl-1,2,4-triazole: Similar structure but without the ethyl group.

Uniqueness

3-(Ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole is unique due to the presence of the ethoxymethylsulfanyl group, which can enhance its solubility, reactivity, and biological activity compared to similar compounds. The combination of substituents on the triazole ring provides a distinct set of chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(ethoxymethylsulfanyl)-5-ethyl-4-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3OS/c1-4-7-9-10-8(11(7)3)13-6-12-5-2/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTQHCHQBVIFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)SCOCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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